Ethyl 4-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate Ethyl 4-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate
Brand Name: Vulcanchem
CAS No.: 339019-50-0
VCID: VC21465796
InChI: InChI=1S/C14H13FN2O2S2/c1-3-19-13(18)11-8-16-14(20-2)17-12(11)21-10-6-4-9(15)5-7-10/h4-8H,3H2,1-2H3
SMILES: CCOC(=O)C1=CN=C(N=C1SC2=CC=C(C=C2)F)SC
Molecular Formula: C14H13FN2O2S2
Molecular Weight: 324.4g/mol

Ethyl 4-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate

CAS No.: 339019-50-0

Cat. No.: VC21465796

Molecular Formula: C14H13FN2O2S2

Molecular Weight: 324.4g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate - 339019-50-0

Specification

CAS No. 339019-50-0
Molecular Formula C14H13FN2O2S2
Molecular Weight 324.4g/mol
IUPAC Name ethyl 4-(4-fluorophenyl)sulfanyl-2-methylsulfanylpyrimidine-5-carboxylate
Standard InChI InChI=1S/C14H13FN2O2S2/c1-3-19-13(18)11-8-16-14(20-2)17-12(11)21-10-6-4-9(15)5-7-10/h4-8H,3H2,1-2H3
Standard InChI Key WLGGYGKOVKWYGJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C(N=C1SC2=CC=C(C=C2)F)SC
Canonical SMILES CCOC(=O)C1=CN=C(N=C1SC2=CC=C(C=C2)F)SC

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structure

Ethyl 4-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate is identified by its molecular formula C13H13FN2O2S2C_{13}H_{13}FN_2O_2S_2. The compound's structure includes a pyrimidine ring substituted at specific positions with functional groups that influence its chemical behavior. The ethyl ester group at the 5-position of the pyrimidine ring contributes to its solubility and reactivity in organic solvents .

The presence of the fluorophenyl group at the 4-position introduces electron-withdrawing properties due to the fluorine atom, which affects the compound's polarity and potential interactions with biological targets . Additionally, the methylsulfanyl group at the 2-position enhances its lipophilicity and may play a role in modulating its pharmacokinetics .

IUPAC Name and Synonyms

The IUPAC name for this compound is ethyl 4-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate . It is also referred to by various synonyms depending on the context of its use or study. For instance:

  • Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate .

  • Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine-5-carboxylate .

These synonyms highlight variations in nomenclature based on structural interpretations or specific substituent arrangements.

Physical Properties

The compound exhibits several physical properties that are relevant to its handling in laboratory settings:

  • Molecular Weight: Approximately 334.4 g/mol .

  • Appearance: Typically available as a crystalline solid or powder.

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) .

  • Melting Point: Data on melting point varies depending on purity levels but generally falls within a range suitable for standard organic synthesis protocols .

Synthesis Methods

General Synthetic Pathway

The synthesis of Ethyl 4-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate involves multi-step organic reactions designed to introduce functional groups onto a pyrimidine scaffold. A typical synthetic route includes:

  • Formation of Pyrimidine Core: This step often involves condensation reactions between precursors such as amidines and diketones under controlled conditions.

  • Introduction of Substituents: Functional groups such as fluorophenyl and methylsulfanyl are added through nucleophilic substitution or electrophilic aromatic substitution reactions.

  • Esterification: The ethyl ester group is introduced via reaction with ethanol in the presence of acid catalysts .

Reaction Conditions

Optimal reaction conditions include:

  • Temperature: Moderate temperatures (50–100°C) to ensure controlled reaction kinetics.

  • Catalysts: Acidic or basic catalysts depending on the step involved.

  • Solvents: Use of polar aprotic solvents like DMSO or acetonitrile to enhance solubility and reaction rates .

Biological Activities

Mechanism of Action

The mechanism of action typically involves:

  • Binding to target enzymes or receptors through hydrophobic interactions facilitated by the methylsulfanyl group.

  • Modulation of biochemical pathways such as apoptosis or angiogenesis due to interference with signaling molecules.

Experimental Evidence

Studies using cell lines have demonstrated dose-dependent inhibition of cancer cell growth, although further research is needed to validate these findings in vivo .

Applications

Research Applications

The compound serves as a valuable tool in research settings:

  • Medicinal Chemistry: Exploration of structure-activity relationships (SAR) for drug development.

  • Organic Synthesis: Utilized as an intermediate for synthesizing more complex molecules .

Industrial Uses

Although primarily used for research purposes, potential industrial applications include:

  • Development of specialty chemicals with tailored properties.

  • Incorporation into formulations requiring specific reactivity profiles .

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